

# Selectivity profile of AMG 900 against other kinases.

Author: BenchChem Technical Support Team. Date: December 2025



## Selectivity Profile of AMG 900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AMG 900** is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2] [3] The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division.[1][2] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of **AMG 900** against a broad panel of kinases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

### **Kinase Selectivity Profile of AMG 900**

**AMG 900** demonstrates high potency against all three Aurora kinase family members with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been assessed against a wide array of other kinases, revealing a favorable profile with significantly lower activity against most off-target kinases.

# Table 1: Inhibitory Potency (IC50) of AMG 900 against Primary Targets



| Kinase   | IC50 (nM)  |
|----------|------------|
| Aurora A | 5[5][6][7] |
| Aurora B | 4[5][6][7] |
| Aurora C | 1[5][6][7] |

# Table 2: Selectivity of AMG 900 Against a Broader Kinase Panel

To determine the broader selectivity of **AMG 900**, it was screened against a panel of 26 kinases. At concentrations below 500 nmol/L, significant inhibition (>50%) was only observed for p38α and TYK2.[4] Further screening against 353 distinct kinases using an ATP site—dependent competition binding assay identified a few other kinases with notable binding affinities.[4]

| Kinase | Inhibition/Binding                      | Concentration/Value |
|--------|-----------------------------------------|---------------------|
| p38α   | >50% inhibition                         | < 500 nM[4]         |
| TYK2   | >50% inhibition                         | < 500 nM[4]         |
| DDR1   | Binding Affinity (Kd)                   | < 50 nM[4]          |
| DDR2   | Binding Affinity (Kd)                   | < 50 nM[4]          |
| LTK    | Binding Affinity (Kd)                   | < 50 nM[4]          |
| JNK2   | >10-fold selective vs Aurora<br>kinases | -                   |
| Met    | >10-fold selective vs Aurora<br>kinases | -                   |
| Tie2   | >10-fold selective vs Aurora<br>kinases | -                   |

## **Experimental Protocols**



The following sections detail the methodologies employed to characterize the selectivity profile of **AMG 900**.

### **Biochemical Kinase Assays (Enzyme Assays)**

Biochemical assays were utilized to determine the direct inhibitory effect of **AMG 900** on the enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Reagents and Materials:
  - Recombinant GST- or His-tagged Aurora A (with TPX2) and Aurora B proteins.[6]
  - Specific peptide substrates for each kinase.
  - ATP at a concentration equivalent to its Km value for each kinase.
  - AMG 900 serially diluted in DMSO.
  - Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 μM EDTA).[9]
  - Europium-labeled anti-phospho-substrate antibody.
  - XL665-labeled streptavidin.
  - 384-well low-volume plates.
- Procedure:
  - Add the kinase, peptide substrate, and AMG 900 (at various concentrations) to the wells
    of a 384-well plate.
  - 2. Initiate the kinase reaction by adding ATP.
  - 3. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[9]
  - 4. Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and XL665-labeled streptavidin).



- 5. Incubate for 60 minutes at room temperature to allow for antibody binding.
- 6. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.
- 7. The ratio of the signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.
- 8. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[10]

#### **Cell-Based Assays**

Cell-based assays were performed to evaluate the activity of **AMG 900** in a more physiologically relevant context.

Protocol: Western Blot Analysis for Aurora Kinase Autophosphorylation

- Cell Culture and Treatment:
  - Culture HeLa cells to an appropriate confluency.
  - Synchronize cells in mitosis using an agent like nocodazole.[4]
  - Treat the synchronized cells with varying concentrations of AMG 900, a vehicle control (DMSO), and selective inhibitors for Aurora A (e.g., MLN8054) and Aurora B (e.g., AZD1152) for a specified duration (e.g., 3 hours).[4]
- Protein Extraction and Quantification:
  - 1. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
  - 1. Separate equal amounts of protein from each sample by SDS-PAGE.



- 2. Transfer the separated proteins to a PVDF membrane.
- 3. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- 4. Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Aurora B (Thr232), total Aurora A, total Aurora B, and a loading control (e.g., β-actin).[4]
- 5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- 6. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[4]
- 7. Quantify the band intensities to determine the concentration-dependent inhibition of Aurora kinase autophosphorylation.

Protocol: Immunofluorescence Imaging for Inhibition of Aurora Kinase Activity

- Cell Culture and Treatment:
  - Seed HeLa cells in 96-well imaging plates.
  - Treat the cells with a range of AMG 900 concentrations for a specified time (e.g., 6 hours).
- Immunostaining:
  - 1. Fix the cells with 4% paraformaldehyde.
  - 2. Permeabilize the cells with 0.2% Triton X-100.
  - 3. Block with a suitable blocking solution.
  - 4. Incubate with primary antibodies against p-Aurora A (Thr288) and p-histone H3 (Ser10).[4]
  - 5. Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).



- Image Acquisition and Analysis:
  - 1. Acquire images using a high-content imaging system (e.g., ArrayScan VTi).[4]
  - 2. Quantify the fluorescence intensity of p-Aurora A and p-histone H3 per cell.
  - 3. Determine the IC50 values based on the concentration-dependent decrease in fluorescence staining.[4]

# Signaling Pathways and Experimental Workflows Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of inhibition by **AMG 900**.



Click to download full resolution via product page



Caption: Aurora Kinase Signaling Pathway and Inhibition by AMG 900.

### **Experimental Workflow for Kinase Selectivity Profiling**

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like **AMG 900**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]



- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 10. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- To cite this document: BenchChem. [Selectivity profile of AMG 900 against other kinases.].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683941#selectivity-profile-of-amg-900-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com